alpha2beta1 Integrin Ligand Peptide
Description
Definition and Biological Context of Alpha2beta1 Integrin
Alpha2beta1 (α2β1) integrin is a transmembrane glycoprotein (B1211001) that functions as a cell surface receptor. umassmed.edu It is formed by the non-covalent association of an alpha 2 (α2) subunit and a beta 1 (β1) subunit. nih.govnih.gov This heterodimer is expressed on a wide variety of cell types, including epithelial cells, endothelial cells, fibroblasts, and hematopoietic cells like platelets and certain leukocytes. nih.gov The expression of α2β1 integrin is not constant; it is regulated based on cell differentiation and activation status. nih.gov
As a member of the integrin family, which comprises 24 known members in vertebrates, α2β1 plays a crucial role in mediating cell adhesion to the extracellular matrix (ECM) and to other cells. nih.govkxsz.net Specifically, it is recognized as a major receptor for collagens and laminins. umassmed.edunih.gov The interaction between α2β1 integrin and its ligands, which also include decorin, E-cadherin, and matrix metalloproteinase-1 (MMP-1), is fundamental to various biological processes. nih.gov These processes include inflammation, immunity, cell migration, proliferation, and survival. nih.govkxsz.net
The α2 subunit of the integrin contains a von Willebrand factor type A domain, also known as the I-domain, which is primarily responsible for ligand binding. nih.gov The binding of ligands like collagen to the I-domain can trigger a cascade of intracellular signaling events. kxsz.netnih.gov This signaling is essential for connecting the external cellular environment to the internal actin cytoskeleton, thereby influencing cell shape, motility, and gene expression. kxsz.net
Overview of Integrin Ligand Peptides and their Significance in Academic Research
Integrin ligand peptides are short amino acid sequences that mimic the binding motifs of natural extracellular matrix proteins. nih.gov These peptides can bind to integrin receptors and either activate or inhibit their function. nih.gov A well-known example is the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a recognition motif for several integrins. nih.govnih.gov
In the context of α2β1 integrin, specific peptide motifs found within collagen have been identified as crucial for binding. One such critical motif is GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg). nih.govrcsb.org Synthetic peptides containing this and other similar sequences, such as GROGER and GLOGEN, have been instrumental in studying the specifics of the α2β1 integrin-collagen interaction. nih.gov
The significance of these ligand peptides in academic research is vast. They serve as powerful tools to:
Elucidate Molecular Mechanisms: By using synthetic peptides, researchers can pinpoint the exact amino acid residues involved in the integrin-ligand interaction, providing a deeper understanding of binding specificity and affinity. nih.govnih.gov
Investigate Cellular Processes: These peptides allow for the controlled activation or inhibition of α2β1 integrin, enabling detailed studies of its role in cell adhesion, migration, and signaling pathways. nih.gov
Explore Pathological Conditions: Given the involvement of α2β1 integrin in diseases such as cancer and thrombosis, ligand peptides are used to investigate the role of this integrin in tumor progression, metastasis, and platelet aggregation. kxsz.netrcsb.org For instance, dysregulated α2β1 expression has been linked to altered cancer cell migration. nih.gov
Develop Novel Therapeutics: The specificity of these peptides for certain integrins makes them attractive candidates for the development of targeted therapies. nih.gov By designing peptides that can block the interaction between α2β1 integrin and its ligands, it may be possible to interfere with disease processes.
Research utilizing these peptides has revealed that the binding of α2β1 integrin to its ligands can induce conformational changes in the integrin, which are thought to be a key part of the signal transduction process. nih.gov Furthermore, studies with mutant forms of the α2 I-domain have helped to differentiate between active and inactive states of the integrin and their respective binding capabilities to various peptide motifs. nih.gov The ongoing investigation into α2β1 integrin ligand peptides continues to provide valuable insights into fundamental cell biology and holds promise for future biomedical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXMUPSBUKRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cellular Functions and Intracellular Signaling Pathways Mediated by Alpha2beta1 Integrin Ligand Peptides
Regulation of Cell Adhesion and Spreading
The adhesion of cells to the extracellular matrix is a fundamental process in tissue organization and function. Alpha2beta1 integrin and its peptide ligands are central players in mediating this adhesion to collagen-rich matrices.
Mechanisms of Cell Adhesion Modulation by Peptides
The interaction between alpha2beta1 integrin and its ligands is a highly specific process that governs the initial attachment and subsequent stabilization of cells to the ECM. Peptides that mimic the binding sites of natural ligands, such as collagen, can either promote or inhibit cell adhesion.
A key example is the tetrapeptide Asp-Gly-Glu-Ala (DGEA), which is derived from the alpha2beta1 integrin-binding domain of type I collagen. biocat.comnih.gov This peptide specifically interacts with the alpha2beta1 integrin receptor on the cell surface, thereby mediating extracellular signals into the cell. biocat.commedchemexpress.com The DGEA peptide can act as an antagonist to collagen receptors, and its presence has been shown to inhibit collagen-induced platelet aggregation. medchemexpress.comresearchgate.net Studies have demonstrated that the DGEA peptide can influence the osteoblastic phenotype of bone marrow cells when encapsulated in type I collagen matrix gels by inhibiting their differentiation. researchgate.net
Another important modulator of alpha2beta1-mediated adhesion is the proteoglycan decorin. Decorin can enhance the adhesion of endothelial cells to fibrillary type I collagen by allosterically modulating the interaction between alpha2beta1 integrin and collagen. nih.gov However, in other contexts, such as with murine embryonic fibroblasts, the addition of exogenous decorin can lead to a concentration-dependent reduction in adhesion to collagen, suggesting a complex and cell-type-specific regulatory role. nih.gov This inhibitory effect is thought to be mediated by the interaction between decorin and alpha2beta1 integrins. nih.gov
The binding of ligands to the alpha2beta1 integrin is also influenced by post-translational modifications of the integrin itself. For instance, sialylation of the β1 integrin subunit can block cell adhesion to certain ECM components. nih.gov
Impact of Peptide-Induced Integrin Activation on Adhesion
The activation state of the alpha2beta1 integrin, which can be influenced by peptide ligands, is a critical determinant of the strength and stability of cell adhesion. Activating the integrin can lead to enhanced cell spreading and the formation of stable adhesive contacts.
For example, antibodies that activate the adhesive capacity of alpha2beta1 integrin have been shown to completely reverse the scattering and loss of viability of mammary epithelial cells grown in a collagen matrix. nih.gov This highlights the importance of alpha2beta1 activation in maintaining tissue integrity.
Conversely, peptides that act as antagonists can weaken cell adhesion. The DGEA peptide, for instance, has been shown to block the adhesion of ovarian carcinoma cells to collagen. researchgate.net The table below summarizes the effects of various peptides and proteins on alpha2beta1-mediated cell adhesion.
| Modulator | Source/Target | Effect on Adhesion | Cell Type |
| DGEA peptide | Collagen I mimic | Inhibition | Platelets, Ovarian carcinoma cells, Bone marrow cells |
| Decorin | Proteoglycan | Enhancement/Inhibition | Endothelial cells, Murine embryonic fibroblasts |
| Activating Antibodies | --- | Enhancement | Mammary epithelial cells |
Modulation of Cell Migration and Invasion
Cell migration is a complex and highly regulated process that is essential for normal development, immune responses, and wound healing. However, aberrant cell migration is a hallmark of cancer invasion and metastasis. Alpha2beta1 integrin and its peptide ligands are deeply implicated in controlling both normal and pathological cell movement.
Peptide-Mediated Regulation of Directed Cell Motility
The interaction between alpha2beta1 integrin and its ligands provides the traction necessary for cell movement and guides the direction of migration. The optimal speed of cell migration often occurs at intermediate concentrations of the integrin or its ligand, and altering these levels can impact migration speed. nih.gov
Studies have shown that blocking alpha2beta1 integrin with monoclonal antibodies can significantly inhibit the migration of various cell types. For instance, in melanoma cell lines with high migratory capacity, blocking the β1 and α2 subunits led to a significant reduction in migration. nih.gov Similarly, in neuroblastoma cells, treatment with monoclonal antibodies against integrin alpha2 and beta1 subunits resulted in a significant decrease in cell migration, with blocking rates of 48.1% and 44.5%, respectively. nih.gov
Interestingly, there is a complex relationship between the level of alpha2beta1 expression and migration. While it often promotes migration, in some contexts, a decrease in its expression may actually enhance cell movement. nih.gov The regulation of cell migration is also influenced by crosstalk between different integrins. For example, the suppression of αvβ5/β6 integrins can lead to an enhanced α2β1 integrin-dependent cell migration. researchgate.net
The table below presents data on the inhibition of cell migration by blocking alpha2beta1 integrin.
| Cell Type | Inhibitor | Migration Blocking Rate |
| Neuroblastoma SK-N-SH | Anti-alpha2 mAb | 48.1% |
| Neuroblastoma SK-N-SH | Anti-beta1 mAb | 44.5% |
Influence on Cellular Invasive Phenotypes
The invasion of cancer cells into surrounding tissues is a critical step in metastasis. Alpha2beta1 integrin plays a significant, albeit sometimes contradictory, role in this process. Its expression has been associated with tumor progression and invasion in melanoma, prostate cancer, and gastric carcinoma. nih.gov
In neuroblastoma cells, blocking the alpha2beta1 integrin with monoclonal antibodies significantly reduced their invasive capacity through Matrigel, with blocking rates of 39.0% for the anti-alpha2 antibody and 54.7% for the anti-beta1 antibody. nih.gov In prostate cancer, while α2β1 integrin was found to decelerate proliferation, it concurrently promoted survival and invasion. nih.gov This suggests that the presence of this receptor may provide a significant advantage for cancer cell dissemination. nih.gov
Furthermore, the interaction of alpha2beta1 with the ECM can lead to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-13, which are enzymes that degrade the ECM and facilitate invasion. nih.gov The table below shows the effect of blocking alpha2beta1 integrin on the invasion of neuroblastoma cells.
| Cell Type | Inhibitor | Invasion Blocking Rate |
| Neuroblastoma SK-N-SH | Anti-alpha2 mAb | 39.0% |
| Neuroblastoma SK-N-SH | Anti-beta1 mAb | 54.7% |
Integrin-Mediated Intracellular Signaling Cascades
Upon binding to its peptide ligands, alpha2beta1 integrin initiates a series of intracellular signaling cascades that control various cellular functions. This "outside-in" signaling is crucial for translating cues from the extracellular environment into cellular responses.
The clustering of integrins following ligand binding leads to the activation of Focal Adhesion Kinase (FAK). nih.gov Activated FAK can then trigger several downstream pathways. For instance, engagement of alpha2beta1 integrin can inhibit activation-induced cell death in T cells in a FAK-dependent manner. nih.gov In prostate cancer cells, the expression of α2 integrin on collagen I-coated surfaces increased the phosphorylation of FAK. nih.gov
Another key signaling molecule activated downstream of alpha2beta1 is the small GTPase RhoA. RhoA has been identified as a mediator between integrin aggregation and directed cell migration. nih.gov The activation of RhoA is often associated with the formation of stress fibers and focal adhesions, which are critical for cell motility. Crosstalk between α2β1 and other integrins can modulate RhoA activity; for example, collagen binding to α2β1 can disrupt α4β1-mediated RhoA activation. frontiersin.org
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is also a major downstream target of alpha2beta1 signaling. In T-cell acute lymphoblastic leukemia (T-ALL), collagen promotes cell survival through the ERK/Mcl-1 pathway and migration via both ERK and p38 activation, all mediated by alpha2beta1 integrin. nih.gov In prostate cancer cells, α2β1 integrin expression on collagen I increased the phosphorylation of p38 MAPK, and inhibiting p38 promoted proliferation and inhibited invasion. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical cascade influenced by alpha2beta1 integrin. In colorectal cancer, the interaction of α2β1 activates the PI3K/Akt/Snail signaling pathway, which is associated with enhanced metastasis and stemness. nih.gov Interestingly, the suppression of αvβ5/β6 integrins can lead to a PI3K-independent α2β1-mediated cell migration. researchgate.net
The following table summarizes key intracellular signaling molecules and pathways activated by alpha2beta1 integrin ligand peptides.
| Signaling Molecule/Pathway | Upstream Activator | Downstream Effects | Cell Type Examples |
| Focal Adhesion Kinase (FAK) | alpha2beta1 engagement | Inhibition of apoptosis, Increased phosphorylation | T cells, Prostate cancer cells |
| RhoA | alpha2beta1 aggregation | Directed cell migration, Stress fiber formation | Fibroblasts |
| ERK/p38 MAPK | alpha2beta1 engagement | Cell survival, Cell migration, Invasion | T-ALL cells, Prostate cancer cells |
| PI3K/Akt | alpha2beta1 interaction | Metastasis, Stemness | Colorectal cancer cells |
Focal Adhesion Kinase (FAK) Pathway Activation
The binding of alpha2beta1 integrin ligand peptides to the α2β1 integrin receptor is a primary trigger for the activation of the Focal Adhesion Kinase (FAK) pathway. FAK, a non-receptor tyrosine kinase, is a central molecule in integrin-mediated signal transduction. thermofisher.com
Upon ligand binding and integrin clustering, FAK is recruited to focal adhesions, which are multi-protein complexes that connect the actin cytoskeleton to the ECM. thermofisher.comnih.gov This recruitment leads to the autophosphorylation of FAK at the tyrosine residue 397 (Tyr397). thermofisher.comnih.gov This autophosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the full activation of FAK through further phosphorylation of other tyrosine residues. nih.gov
This activation of the FAK signaling cascade is a crucial early event in the cellular response to α2β1 integrin engagement. For instance, studies using a collagen-mimetic peptide containing the Gly-Phe-Hyp-Gly-Glu-Arg (GFOGER) motif, which is specific for α2β1 integrin, have demonstrated the activation of FAK in osteoblast-like cells. nih.gov This activation is implicated as a key step in the downstream signaling that leads to osteoblastic differentiation. nih.gov Furthermore, research on human colon cancer cells has shown that enhanced α2β1 integrin-dependent cell migration is associated with increased phosphorylation of FAK. researchgate.net
The activated FAK-Src complex can then phosphorylate a variety of downstream targets, including paxillin (B1203293) and p130CAS, leading to the assembly of a larger signaling complex and the propagation of signals that regulate cell adhesion, spreading, and migration. thermofisher.comnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK1/2)
The engagement of alpha2beta1 integrin by its ligand peptides also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for regulating a wide range of cellular processes, including proliferation, differentiation, and survival. The two most well-studied MAPK pathways in this context are the p38 and the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathways.
Research has shown that collagen, acting through α2β1 integrin, can activate both the ERK and p38 MAPK pathways in T-cell acute lymphoblastic leukemia (T-ALL) cells. nih.gov Interestingly, while the MAPK/ERK pathway was found to be essential for collagen-induced survival of these cancer cells, both ERK and p38 pathways were required for α2β1 integrin-promoted cell migration. nih.gov This indicates that different downstream effectors of α2β1 signaling can be selectively utilized to regulate distinct cellular functions.
Furthermore, studies on human colon cancer cells have demonstrated that enhanced α2β1 integrin-dependent cell migration is correlated with elevated phosphorylation of ERK1 and ERK2. researchgate.net This suggests that the activation of the ERK pathway is a key component of the migratory response initiated by α2β1 integrin engagement. While some studies suggest that FAK can act as an upstream regulator of the MAPK pathway, other evidence indicates that integrin-mediated activation of MAP kinase can be independent of FAK, pointing to the existence of multiple, distinct integrin signaling pathways. nih.gov
PI3K/AKT Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another major cascade activated downstream of alpha2beta1 integrin engagement, playing a crucial role in cell survival, proliferation, and growth.
Studies have shown that blocking α3β1 integrin, a partner of α2β1 in some cellular contexts, can lead to a reduction in the phosphorylation of AKT and its downstream targets. nih.gov While this study focused on α3β1, the interplay between different integrins suggests a broader role for the PI3K/AKT pathway in integrin-mediated signaling.
Interestingly, the relationship between α2β1 integrin signaling and the PI3K/AKT pathway can be complex and context-dependent. In human colon cancer cells, suppression of αv integrins leads to enhanced α2β1-dependent cell migration that is surprisingly resistant to the inhibition of PI3K or AKT. researchgate.netresearchgate.net This suggests that under certain conditions, α2β1 integrin can mediate cell migration through a PI3K-independent pathway. researchgate.net Conversely, in hepatocellular carcinoma cells, there is evidence of cross-communication between α2/β1-FAK signaling and the AKT-mTOR pathway, where knocking down α2 or β1 integrins suppresses AKT/mTOR signaling. nih.gov
Other Associated Signaling Molecules (e.g., Alkaline Phosphatase, SRC, Rho-GTPase, Integrin-linked protein kinase, Pyk2, Protein Kinase C)
Beyond the major pathways described above, the engagement of alpha2beta1 integrin ligand peptides initiates a complex signaling network involving a variety of other molecules.
Alkaline Phosphatase (ALP): In the context of osteoblastic differentiation, the α2β1 integrin-specific GFOGER peptide has been shown to trigger the activation of alkaline phosphatase, an enzyme crucial for matrix mineralization. nih.gov This activation is considered a key event in the osteoblastic differentiation pathway mediated by α2β1 integrin. nih.gov
SRC: As mentioned previously, Src family kinases are critical partners for FAK in integrin signaling. nih.gov They are recruited to autophosphorylated FAK and are essential for the full activation of FAK and the subsequent phosphorylation of downstream targets. nih.gov
Rho-GTPases: Integrin signaling, including that initiated by α2β1, often leads to the activation of Rho family GTPases such as RhoA and Rac1. nih.gov These small GTPases are master regulators of the actin cytoskeleton, controlling the formation of stress fibers and lamellipodia, which are essential for cell migration and adhesion. nih.gov
Integrin-linked protein kinase (ILK): In hepatocellular carcinoma cells, knocking down α2 or β1 integrins has been shown to suppress ILK, indicating its role as a downstream effector of α2β1 signaling in this cell type. nih.gov
Pyk2 (Proline-rich tyrosine kinase 2): Pyk2, a kinase related to FAK, is also implicated in integrin signaling. uniprot.orgmdpi.com In some contexts, Pyk2 can be activated downstream of integrin engagement and contribute to signaling pathways that regulate cell migration and other functions. uniprot.orgnih.gov For example, α2β1 integrin signaling has been implicated in amyloid-beta-induced neurotoxicity through a pathway mediated by Pyk2. nih.gov
Protein Kinase C (PKC): Protein kinase C is another signaling molecule that can be involved in integrin-mediated pathways, often playing a role in the "inside-out" signaling that regulates integrin activation. researchgate.net
Influence on Cell Differentiation and Phenotypic Modulation
The intricate signaling cascades initiated by the binding of ligand peptides to alpha2beta1 integrin have profound effects on long-term cellular processes such as differentiation and the modulation of cellular phenotype. This is particularly evident in the context of bone formation and endothelial cell behavior.
Osteoblastic Differentiation and Matrix Mineralization
The interaction between α2β1 integrin and its ligands, particularly type I collagen, is a critical signal for the differentiation of osteoblasts and the subsequent mineralization of the bone matrix. nih.gov The use of synthetic peptides that specifically target α2β1 integrin has provided significant insights into this process.
Surfaces coated with a collagen-mimetic peptide containing the GFOGER sequence, which is highly specific for α2β1 integrin, have been shown to support osteoblastic differentiation. nih.gov In studies using murine immature osteoblast-like cells (MC3T3-E1), these GFOGER-peptide surfaces triggered the activation of FAK and alkaline phosphatase, both of which are implicated in the osteoblastic differentiation pathway. nih.gov
Furthermore, these α2β1-specific surfaces promote the expression of multiple genes characteristic of mature osteoblasts, including osteocalcin (B1147995) and bone sialoprotein. nih.gov Ultimately, this leads to the induction of matrix mineralization, a hallmark of functional bone tissue, in a manner comparable to that observed with native type I collagen. nih.gov These findings highlight the central role of α2β1 integrin signaling in orchestrating the complex process of bone formation.
| Cell Type | α2β1 Ligand | Key Signaling Events | Outcome |
| MC3T3-E1 (osteoblast-like cells) | GFOGER peptide | FAK activation, Alkaline Phosphatase activation | Osteoblastic differentiation, Matrix mineralization |
Endothelial Cell Activation and Response
Alpha2beta1 integrin signaling also plays a significant role in modulating the phenotype of endothelial cells, the cells that line the interior surface of blood vessels. The activation of endothelial cells is a key process in inflammation and angiogenesis.
A triple helical peptide ligand derived from type I collagen that specifically binds to α2β1 integrin has been shown to induce the activation of human aortic endothelial cells (HAECs). nih.gov Adhesion of HAECs to this α2β1 ligand resulted in the stimulated mRNA expression of several key molecules involved in endothelial activation, including E-selectin-1, vascular cell adhesion molecule-1 (VCAM-1), and intercellular cell adhesion molecule-1 (ICAM-1). nih.gov Additionally, the expression of monocytic chemoattractant protein-1 (MCP-1) was stimulated, while the expression of endothelin-1 (B181129) was inhibited at both the mRNA and protein levels. nih.gov
Interestingly, while the engagement of α2β1 integrin initiated a response in HAECs that was similar to that induced by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), it was not sufficient on its own to induce a full inflammatory response. nih.gov This suggests that while α2β1 integrin signaling is a key component of endothelial activation, other cell-extracellular matrix interactions are likely required to elicit a complete inflammatory phenotype. nih.gov
| Cell Type | α2β1 Ligand | Key Molecular Changes | Outcome |
| Human Aortic Endothelial Cells (HAECs) | Triple helical peptide from type I collagen | ↑ E-selectin-1, ↑ VCAM-1, ↑ ICAM-1, ↑ MCP-1, ↓ Endothelin-1 | Endothelial cell activation |
Role in Extracellular Matrix Ecm Dynamics and Remodeling
Regulation of Collagen Fibrillogenesis and Organization
The binding of alpha2beta1 integrin to its collagen ligands is a critical step in the assembly and organization of collagen fibrils, the building blocks of the ECM. This interaction is not merely a passive tethering but an active process that influences the architecture and mechanical properties of the tissue.
Research has shown that the alpha2beta1 integrin recognizes specific motifs within the collagen triple helix, most notably the GFOGER sequence. nih.govrcsb.org The binding to this sequence, present in various collagen types, initiates a cascade of intracellular signals that guide the process of collagen fibrillogenesis. The crystal structure of the alpha2beta1 I domain in complex with a collagen peptide containing the GFOGER motif reveals that the interaction involves the coordination of a metal ion by both the integrin and a glutamate (B1630785) residue from the collagen peptide. nih.gov This precise molecular recognition is essential for the proper alignment and assembly of collagen molecules into highly organized fibrils.
Furthermore, the interaction between alpha2beta1 integrin and collagen is crucial for the generation of tension within the ECM, which in turn influences the orientation of newly synthesized collagen fibers. Cells expressing high levels of alpha2beta1 integrin are more efficient at organizing a random collagen gel into a dense, aligned matrix. This process is fundamental to wound healing, tissue development, and the maintenance of tissue integrity.
Interplay with Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen. The activity of MMPs is tightly regulated, and the alpha2beta1 integrin-ligand interaction plays a significant role in this regulation, creating a sophisticated feedback loop that controls ECM remodeling.
Studies have demonstrated that the engagement of alpha2beta1 integrin with collagen can lead to the upregulation of certain MMPs, such as MMP-1 (collagenase-1). nih.gov For instance, in osteogenic cell lines, the expression of MMP-1 is induced when cells expressing alpha2beta1 integrin are cultured within a fibrillar collagen matrix. nih.gov This suggests that as cells bind to collagen via alpha2beta1, they are also prompted to produce the machinery needed to remodel their surrounding matrix.
Conversely, the activity of MMPs can influence the interaction between alpha2beta1 integrin and collagen. MMPs can cleave collagen, exposing cryptic binding sites for alpha2beta1 integrin or altering the mechanical properties of the matrix, thereby modulating cellular responses. Research indicates that MMP activity synergizes with alpha2beta1 integrins to enhance collagen remodeling. nih.gov In cell models with high alpha2beta1 expression, an increase in collagen gel contraction is observed, and this is further enhanced by MMP activity. nih.gov This synergy highlights a coordinated mechanism where force generation by the cell through alpha2beta1 integrin and enzymatic degradation by MMPs work in concert to efficiently remodel the ECM. nih.gov
The interplay is complex, as some studies also suggest that the non-proteolytic functions of MMPs, such as their interaction with integrins, can be crucial. For example, MMP9 has been shown to interact with integrin β1, which can stabilize the integrin on the cell membrane and mediate its trafficking, thereby influencing cell invasion. biorxiv.org While not directly focused on alpha2beta1, this points to the broader concept of MMP-integrin physical interactions in regulating cell-matrix adhesion and signaling.
Mechanotransduction and Cellular Force Generation in ECM
Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals, a fundamental aspect of cell biology that governs cell behavior. The alpha2beta1 integrin-ligand interaction is a key mechanosensor and transducer at the cell-ECM interface.
When a cell adheres to a collagen matrix via alpha2beta1 integrin, it establishes a physical link between the ECM and the intracellular cytoskeleton. nih.gov This connection allows for the transmission of forces in both directions. "Inside-out" signaling, driven by actomyosin (B1167339) contractility, can regulate the structure and dynamics of focal adhesions, strengthening the bond between the integrin and its ECM ligand. nih.gov This process is crucial for the generation of traction forces that cells exert on their surroundings.
Single-cell force spectroscopy studies have provided quantitative insights into this process. molbiolcell.org The initial binding of alpha2beta1 integrin to collagen involves weak, single-molecule interactions. molbiolcell.org However, over time, a fraction of cells can switch to an "activated" adhesion state characterized by significantly increased detachment forces. molbiolcell.org This transition is dependent on actomyosin contractility and suggests a shift from single receptor binding to cooperative interactions, where multiple integrins cluster and act in concert to form stable adhesions. molbiolcell.org
The forces generated by cells through alpha2beta1 integrin are not only important for cell migration and invasion but also for the remodeling of the ECM itself. nih.gov The tension generated by cells can align collagen fibers, contributing to the architectural organization of tissues. nih.gov This process is influenced by the mechanical properties of the ECM, creating a feedback loop where the cell both responds to and actively shapes its mechanical environment. The presence of alpha2beta1 integrin correlates with the force output of cells, which, as mentioned earlier, works in conjunction with MMP activity to remodel the collagen matrix. nih.gov
Compound and Protein List
| Name | Type | Function/Role |
| alpha2beta1 Integrin | Protein (Integrin Receptor) | A cell surface receptor that binds to collagen and other extracellular matrix proteins, mediating cell adhesion, signaling, and mechanotransduction. nih.govnih.govnih.govmolbiolcell.orgnih.govnih.govnih.gov |
| Collagen | Protein (Extracellular Matrix) | The main structural protein in the extracellular matrix, providing tensile strength to tissues. It serves as the primary ligand for alpha2beta1 integrin. nih.govnih.govnih.govnih.govnih.gov |
| GFOGER | Peptide Sequence | A specific amino acid motif within collagen that is recognized by and binds to the I domain of alpha2beta1 integrin. nih.govrcsb.org |
| Matrix Metalloproteinase-1 (MMP-1) | Protein (Enzyme) | Also known as collagenase-1, it is an enzyme that degrades collagen. Its expression can be regulated by alpha2beta1 integrin engagement with collagen. nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Protein (Enzyme) | An enzyme involved in the degradation of the extracellular matrix. It can interact with integrins to influence cell invasion and adhesion. biorxiv.org |
| Actomyosin | Protein Complex | A complex of actin and myosin proteins that forms the contractile fibers of the cytoskeleton, responsible for generating cellular force. nih.govmolbiolcell.org |
| Talin | Protein (Adapter Protein) | An intracellular adapter protein that links integrins to the actin cytoskeleton, playing a key role in the formation and strengthening of focal adhesions. nih.govnih.gov |
| Vinculin | Protein (Adapter Protein) | An intracellular adapter protein that reinforces the link between talin and actin within focal adhesions. nih.gov |
| Kindlin | Protein (Adapter Protein) | An intracellular adapter protein that, along with talin, is essential for integrin activation and adhesion. nih.govnih.gov |
| Laminin | Protein (Extracellular Matrix) | A major protein component of the basement membrane, which can also serve as a ligand for alpha2beta1 integrin. nih.gov |
Preclinical Research Applications and Biological Roles of Alpha2beta1 Integrin Ligand Peptides
Tissue Engineering and Regenerative Medicine Applications
The ability of α2β1 integrin to mediate cell adhesion and signaling makes its ligand peptides particularly attractive for tissue engineering and regenerative medicine. By mimicking the natural extracellular matrix (ECM), these peptides can be used to create bioactive materials that guide cell behavior and promote tissue repair.
Functionalization of Biomaterials and Scaffolds for Enhanced Cell Integration
One of the most well-studied α2β1 integrin ligand peptides is the GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg) sequence, found in type I collagen. nih.govnih.gov Studies have demonstrated that surfaces coated with GFOGER peptides can support robust cell adhesion and spreading of various cell types, including fibroblasts and osteoblasts. nih.gov The conformation of the immobilized peptide is crucial for its activity, with triple-helical structures that mimic native collagen showing enhanced cell recognition. nih.govproquest.com This enhanced cell adhesion triggers downstream signaling pathways that are vital for tissue development and regeneration. gatech.edu
Promotion of Bone Regeneration and Osteoinduction in Preclinical Models
The interaction between osteoblasts and the collagenous matrix is fundamental for bone formation and repair. The α2β1 integrin is a key player in this process, and its engagement by specific ligands can trigger osteoblastic differentiation and matrix mineralization. nih.govgatech.edu This has led to the successful use of α2β1 integrin ligand peptides in preclinical models of bone regeneration.
Hydrogels and other scaffolds functionalized with the GFOGER peptide have been shown to significantly enhance bone healing. nih.govnih.gov In a critical-sized bone defect model, a GFOGER-functionalized hydrogel not only promoted the recruitment of osteoprogenitor cells but also led to robust bone formation and bridging of the defect within eight weeks. nih.gov Importantly, the regenerated bone exhibited mechanical strength comparable to that of native bone. nih.gov Furthermore, these engineered hydrogels have been shown to outperform the current clinical standard, collagen sponges, in promoting bone repair, especially when used as a delivery vehicle for bone morphogenetic protein-2 (BMP-2). nih.govnih.gov The GFOGER-modified hydrogels demonstrated superior bone formation compared to those functionalized with the more common RGD peptide, highlighting the specificity and efficacy of targeting the α2β1 integrin in this context. nih.gov
Research has shown that GFOGER-peptide surfaces can induce the expression of key osteoblast-specific genes, such as osteocalcin (B1147995) and bone sialoprotein, and promote matrix mineralization in a manner similar to type I collagen. researchgate.netnih.gov This is achieved through the activation of signaling molecules like focal adhesion kinase (FAK), a critical step in the osteoblastic differentiation pathway. researchgate.netnih.gov
Design of Collagen-Mimetic Bioadhesive Surfaces
The development of synthetic surfaces that mimic the biological activity of collagen is a major goal in biomaterials science. Alpha2beta1 integrin ligand peptides are central to the design of these "collagen-mimetic" surfaces. By presenting these peptides in a controlled manner, researchers can create materials that specifically engage α2β1 integrin, thereby eliciting desired cellular responses. nih.govgatech.edu
The triple-helical conformation of the GFOGER peptide is essential for its recognition by α2β1 integrin and subsequent biological activity. nih.gov Studies have shown that surfaces functionalized with these triple-helical peptides can support cell adhesion and spreading in a dose-dependent manner, comparable to that observed on native type I collagen. nih.gov This specificity allows for the engineering of surfaces that can selectively activate α2β1-mediated signaling pathways, providing a powerful tool for directing cell behavior in tissue engineering applications. nih.gov These collagen-mimetic surfaces not only promote cell adhesion but also trigger the formation of focal adhesions, complex structures that link the cell cytoskeleton to the ECM and are crucial for cell signaling and migration. nih.gov
Cancer Biology and the Tumor Microenvironment
The tumor microenvironment, rich in ECM proteins like collagen, plays a critical role in cancer progression. The α2β1 integrin, as a major collagen receptor, is deeply implicated in various aspects of cancer biology, including tumor cell behavior and the formation of new blood vessels that supply the tumor. nih.gov
Involvement in Tumor Cell Adhesion, Migration, and Invasion
The interaction between cancer cells and the surrounding collagen matrix via α2β1 integrin is a key factor in tumor cell adhesion, migration, and invasion, which are hallmarks of metastasis. nih.govnih.gov However, the precise role of α2β1 integrin in these processes can be complex and context-dependent, varying with the type of cancer. nih.gov
In some cancers, such as melanoma, prostate, and gastric carcinoma, increased expression of α2β1 integrin is associated with tumor progression and invasion. nih.gov In these cases, the integrin facilitates the adhesion of tumor cells to the collagenous stroma, providing a foothold for migration and invasion into surrounding tissues. nih.gov Conversely, in breast cancer, α2β1 integrin may act to maintain a more differentiated and less aggressive phenotype, and its expression is often downregulated during tumor progression. nih.gov
Peptides that block the α2β1 integrin-collagen interaction have shown potential in preclinical studies to inhibit tumor cell adhesion. For instance, the peptide DGEA (Asp-Gly-Glu-Ala), derived from a collagen sequence, can act as an antagonist to the α2β1 integrin receptor. medchemexpress.combiocat.com Another example is Alternagin-C, a disintegrin-like protein from snake venom that binds to α2β1 integrin and has been shown to attenuate the adhesion of triple-negative breast cancer cells to collagen I. nih.gov
Regulation of Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, providing tumors with the necessary nutrients and oxygen. The α2β1 integrin is involved in regulating this process, although its role can be complex and dependent on the specific tumor microenvironment. nih.govnih.gov
Studies in mice have shown that the absence of α2β1 integrin can, in some cases, lead to increased tumor angiogenesis. nih.gov This counterintuitive finding was observed in a melanoma model where the lack of α2β1 integrin on host cells led to an upregulation of VEGFR1, a receptor for vascular endothelial growth factor (VEGF), resulting in enhanced angiogenesis. nih.gov This effect was dependent on the specific growth factors produced by the tumor cells, highlighting the intricate interplay between the tumor and its surrounding stroma. nih.gov
The integrin α2β1, a key receptor for collagen and other extracellular matrix (ECM) proteins, plays a significant role in a variety of physiological and pathological processes. umassmed.edunih.gov Ligand peptides that interact with this integrin are instrumental in preclinical research, offering insights into tumor progression, inflammation, and hemostasis.
Interactions with Tumor Stromal Cells and ECM Components
The α2β1 integrin is a critical mediator of interactions between tumor cells and the surrounding stroma, which is rich in ECM components like collagen. elsevierpure.comnih.gov This interaction is fundamental to tumor cell adhesion, migration, and invasion. nih.gov
In various cancers, including prostate and breast cancer, the adhesion of tumor cells to type I collagen is predominantly mediated by α2β1 integrin. nih.gov This interaction can be influenced by factors secreted by stromal cells, such as transforming growth factor-beta 1 (TGF-β1) from osteoblasts, which increases α2β1 expression and enhances adhesion and invasion. nih.gov The binding of α2β1 integrin to type I collagen in three-dimensional matrices can trigger a cascade of events leading to the expression of matrix metalloproteinases (MMPs) like MMP-1, which degrades fibrillar collagens. nih.gov This degradation exposes new binding sites for other integrins, such as αvβ3, further promoting invasion. nih.gov
Experimental models have demonstrated that α2β1 integrin is essential for cancer cell migration and the formation of metastases. nih.gov However, the role of α2β1 in tumor progression can be complex, as its expression has been associated with both tumor promotion and suppression depending on the cancer type. nih.gov
Preclinical Modulators of Tumor Progression
Given its role in tumor progression, α2β1 integrin is a target for preclinical therapeutic development. elsevierpure.comhaematologica.org Peptides and other molecules that modulate α2β1 activity are being investigated for their potential to inhibit tumor growth and metastasis.
Rhodocetin, a disintegrin from snake venom, acts as an inhibitor of α2β1 integrin and has been shown to block the invasion of fibrosarcoma cells into a type I collagen matrix in vitro. nih.gov This inhibitory action is specific, as it does not affect invasion into other types of matrices. nih.gov Unlike its natural ligand, collagen, rhodocetin does not cause the clustering of α2β1 integrin, thereby preventing the downstream signaling required for firm cell adhesion and migration. nih.gov
While numerous preclinical studies have shown promising results for integrin-targeting therapies, including those aimed at α2β1, the translation to clinical success has been challenging, often due to a lack of efficacy in human trials. universiteitleiden.nl
Inflammation and Immune Cell Modulation
The α2β1 integrin is expressed on various immune cells and plays a role in inflammatory responses. vanderbilt.edu
Regulation of Leukocyte and Neutrophil Migration
Integrin α2β1 is involved in the regulation of leukocyte and neutrophil migration to sites of inflammation. nih.gov Studies in rodent models have shown that α2β1 expression is upregulated on neutrophils during their recruitment to inflamed tissues. nih.gov The primary function of β1 integrins, including α2β1, in this context is to mediate cell-matrix adhesion and facilitate leukocyte movement within the perivascular and ECM areas. nih.gov
In a mouse model of colitis, blocking α2β1 integrin with a monoclonal antibody was found to alleviate the severity of the disease. nih.gov This effect was associated with a significant reduction in neutrophil infiltration into the colon mucosa, suggesting that α2β1 integrin is a key regulator of neutrophil recruitment and activation in this inflammatory condition. nih.gov
Platelet Biology and Hemostasis
Platelets express several integrins, with α2β1 being a major receptor for collagen, playing a crucial part in hemostasis and thrombosis. haematologica.orgahajournals.orgnih.govnih.gov
Role in Collagen-Induced Platelet Adhesion and Activation
The initial adhesion of platelets to exposed collagen at a site of vascular injury is a critical step in forming a hemostatic plug. ahajournals.orgyoutube.com The α2β1 integrin is considered a major receptor for this initial, firm adhesion, especially under blood flow conditions. ahajournals.org This binding initiates "outside-in" signaling cascades within the platelet. haematologica.orgnih.gov
The interaction of α2β1 with collagen leads to the activation of the small GTPase Rap1b, which in turn triggers the activation of another key platelet integrin, αIIbβ3. researchgate.net Activated αIIbβ3 binds to fibrinogen, leading to platelet aggregation and the growth of the thrombus. researchgate.net While α2β1 is crucial for the initial adhesion and subsequent signaling, other platelet receptors like glycoprotein (B1211001) VI (GPVI) are also essential for the full activation and aggregation response to collagen. nih.govnih.gov
Development of Peptide Antagonists for Anti-Platelet Aggregation Studies
The critical role of α2β1 in platelet aggregation has made it a target for the development of antithrombotic agents. haematologica.orgnih.gov Peptide-based antagonists have been designed to block the interaction between α2β1 and collagen.
One such example is Vipegitide, a peptidomimetic antagonist derived from linear peptides. nih.gov Vipegitide and its more stable, pegylated version, inhibit platelet aggregation and show selective, high-affinity binding to α2 integrin receptors. nih.gov These peptide antagonists serve as valuable tools in preclinical studies to explore the role of α2β1 in platelet function and as lead structures for the development of novel antiplatelet drugs. nih.gov Small molecule inhibitors, such as the sulfonamide derivative BTT-3016, have also been developed and shown to selectively inhibit α2β1-mediated collagen binding, reducing thrombus formation in vivo. nih.gov
Compound and Protein Information
| Name | Type | Function/Role |
| alpha2beta1 Integrin | Protein (Integrin) | Receptor for collagen and ECM components, involved in cell adhesion, migration, and signaling. umassmed.edunih.gov |
| TGF-β1 | Protein (Cytokine) | Secreted by osteoblasts, can increase α2β1 expression. nih.gov |
| MMP-1 | Protein (Enzyme) | Matrix metalloproteinase that degrades fibrillar collagens. nih.gov |
| alphaVbeta3 Integrin | Protein (Integrin) | Binds to RGD motifs exposed after collagen degradation. nih.gov |
| Rhodocetin | Protein (Disintegrin) | An α2β1 integrin inhibitor from snake venom. nih.gov |
| GPVI | Protein (Receptor) | Platelet receptor for collagen, works in concert with α2β1. nih.govnih.gov |
| Rap1b | Protein (GTPase) | Small GTPase activated by α2β1 signaling in platelets. researchgate.net |
| alphaIIbbeta3 Integrin | Protein (Integrin) | Major platelet integrin responsible for aggregation via fibrinogen binding. ahajournals.orgresearchgate.net |
| Vipegitide | Peptide | Peptidomimetic antagonist of α2β1 integrin. nih.gov |
| BTT-3016 | Small Molecule | Sulfonamide derivative that inhibits α2β1 integrin. nih.gov |
Neurobiological Contexts
Modulation of Amyloid-Beta-Induced Neurotoxicity
A growing body of evidence implicates the alpha2beta1 integrin signaling pathway in the neuronal damage characteristic of Alzheimer's disease. The primary component of the amyloid plaques found in the brains of Alzheimer's patients is the amyloid-beta (Aβ) peptide. Research indicates that Aβ itself can act as a ligand for alpha2beta1 integrin, triggering a cascade of events that lead to neurotoxicity. nih.govnih.gov
Studies using human cortical primary neurons have demonstrated that the deposition of Aβ and the subsequent neurotoxicity are mediated through alpha2beta1 and alphaVbeta1 integrins. nih.gov The binding of Aβ to these integrins initiates an aberrant signaling pathway that involves the activation of Protein Tyrosine Kinase 2 (Pyk2). nih.gov This signaling is a critical component of the neurodegeneration observed in Alzheimer's disease.
Crucially, the modulation of this interaction has shown therapeutic potential in preclinical models. The use of specific blocking antibodies against alpha2beta1 integrin has been found to prevent Aβ-induced activation of the MAPK (mitogen-activated protein kinase) signaling cascade and subsequent cell death in mature hippocampal neurons. nih.gov This suggests that inhibiting the interaction between Aβ and alpha2beta1 integrin could be a viable strategy to mitigate the neurotoxic effects of amyloid plaques. These findings point to the alpha2beta1 integrin signaling pathway as a potential target for the development of novel treatments for Alzheimer's disease and other amyloid-related disorders. nih.gov
| Key Findings in Amyloid-Beta-Induced Neurotoxicity | Research Focus | Implication |
| Aβ as a Ligand | Amyloid-beta (Aβ) peptide directly binds to alpha2beta1 integrin on neurons. nih.gov | This interaction is a key initiating step in Aβ-induced neurotoxicity. |
| Signaling Pathway | The binding of Aβ to alpha2beta1 integrin activates the Pyk2 signaling pathway. nih.gov | Aberrant signaling through Pyk2 contributes to neuronal damage. |
| Therapeutic Potential | Blocking alpha2beta1 integrin with specific antibodies prevents Aβ-induced neurotoxicity in vitro. nih.govnih.gov | Targeting the Aβ-alpha2beta1 integrin interaction could be a therapeutic strategy for Alzheimer's disease. |
Pathogen Entry Mechanisms
The alpha2beta1 integrin is not only involved in endogenous cellular processes but is also exploited by various pathogens to gain entry into host cells. This is a critical step in the lifecycle of many viruses, and understanding this interaction is key to developing antiviral therapies.
Integrin Alpha2beta1 as a Receptor for Viral Pathogens (e.g., Human Rotavirus A, Human Echoviruses)
Integrin alpha2beta1 has been identified as a key cellular receptor for several viral pathogens, including Human Rotavirus A and Human Echoviruses. nih.govnih.govnih.govnih.gov These viruses have evolved mechanisms to bind to this integrin, facilitating their attachment to and entry into host cells.
Human Rotavirus A: This leading cause of severe gastroenteritis in infants and young children utilizes its outer capsid spike protein, VP4, to interact with alpha2beta1 integrin. nih.govnih.gov Specifically, a DGE (Asp-Gly-Glu) amino acid sequence within the VP4 protein acts as a ligand for the alpha2 I-domain of the integrin. nih.govnih.gov This interaction is crucial for the virus's ability to infect cells. Research has shown that peptides containing the DGEA sequence can inhibit rotavirus binding to alpha2beta1 and reduce infectivity. nih.govnih.gov Furthermore, mutagenesis studies have confirmed that the DGE sequence in VP4 is essential for binding to the alpha2 I-domain. nih.gov
Human Echoviruses: These viruses, which can cause a range of illnesses from mild febrile illness to severe conditions like meningitis and myocarditis, also use alpha2beta1 integrin as a receptor. nih.govnih.gov The interaction is mediated by the alpha2 I-domain, but interestingly, it appears to be distinct from the way natural ligands like collagen bind. nih.gov Studies on echovirus 1 (EV1) have revealed that the virus binds more readily to a "closed" or inactive conformation of the alpha2 I-domain. nih.gov This suggests that EV1 may not require the conformational activation of the integrin for entry, but rather relies on the clustering of integrin molecules to trigger the necessary signaling for internalization. nih.gov
| Viral Pathogen | Viral Ligand Protein | Key Binding Motif/Region | Target on Alpha2beta1 Integrin |
| Human Rotavirus A | VP4 nih.govnih.gov | DGE (Asp-Gly-Glu) sequence nih.govnih.gov | Alpha2 I-domain nih.gov |
| Human Echovirus 1 | Viral capsid proteins | Specific amino acid residues (199-201 and 212-216) nih.gov | Alpha2 I-domain nih.govnih.gov |
Advanced Peptide Design and Engineering Strategies for Alpha2beta1 Integrin Ligands
The development of specific and high-affinity ligands for the α2β1 integrin is a significant area of research, driven by the integrin's role in various physiological and pathological processes. nih.govnih.gov Engineering peptides that can effectively target α2β1 involves sophisticated strategies to enhance their binding characteristics and functional applications.
Methodological Approaches in Alpha2beta1 Integrin Ligand Peptide Research
In Vitro Cell Culture Models and Functional Assays
In vitro models are fundamental to understanding the biological roles of alpha2beta1 integrin ligand peptides. These assays allow for controlled experiments that can dissect specific cellular behaviors.
Cell adhesion and spreading assays are critical for determining the ability of cells to attach to a substrate and flatten out, processes heavily mediated by integrins. In the context of alpha2beta1 integrin ligand peptide research, these assays typically involve coating a surface with a specific ligand, such as a collagen-mimetic peptide, and observing the cellular response.
Chinese hamster ovary (CHO) cells engineered to express the alpha2 integrin subunit (CHO-A2) demonstrate rapid spreading on collagen type I matrices, a process not observed in wild-type CHO cells that lack this receptor. nih.gov This highlights the specific role of alpha2beta1 in mediating adhesion to collagen. nih.gov Similarly, studies using primary keratinocytes have shown that cells deficient in the alpha2 integrin subunit exhibit significantly reduced attachment and spreading on a collagen XXIII substrate compared to their wild-type counterparts. nih.gov The quantitative analysis of cell spreading, often measured by the area occupied by individual cells, provides robust data on the functional consequences of alpha2beta1 integrin engagement. nih.gov
Table 1: Keratinocyte Spreading on Collagen XXIII
| Cell Type | Substrate | Average Cell Area (μm²) | p-value |
| Wild-type (wt) | Collagen XXIII | 998 ± 470 | < 0.0001 |
| α2 integrin-deficient (α2 −/−) | Collagen XXIII | 675 ± 460 | < 0.0001 |
Cell migration and invasion are crucial processes in development, tissue repair, and disease. The role of alpha2beta1 integrin in these processes is often investigated using Transwell assays and wound healing (or scratch) assays. nih.gov
Transwell assays, also known as Boyden chamber assays, assess the ability of cells to migrate through a porous membrane towards a chemoattractant. nih.govfrontiersin.org To study invasion, the membrane can be coated with an extracellular matrix component like Matrigel. frontiersin.org Research on neuroblastoma cells has utilized this method to demonstrate the role of alpha2beta1 integrin in cell migration and invasion. nih.gov The application of monoclonal antibodies to block the alpha2 and beta1 integrin subunits resulted in a significant reduction in the number of migrating and invading cells. nih.gov
The wound healing assay offers a different approach to studying cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. nih.gov
Table 2: Inhibition of Neuroblastoma Cell Migration and Invasion with Integrin-Blocking Antibodies
| Treatment Group | Migrated Cells (Number) | Blocking Rate of Migration (%) | Invading Cells (Number) | Blocking Rate of Invasion (%) |
| Control | 98.1 +/- 7.4 | N/A | 41.5 +/- 4.8 | N/A |
| Anti-alpha2 antibody | 50.9 +/- 10.5 | 48.1 | 25.3 +/- 4.4 | 39.0 |
| Anti-beta1 antibody | 54.3 +/- 9.0 | 44.5 | 18.8 +/- 3.9 | 54.7 |
The engagement of alpha2beta1 integrin by its ligands can induce changes in cell state and function, a process that can be examined through differentiation induction assays. For instance, a triple helical peptide ligand derived from type I collagen, which is specific for alpha2beta1 integrin, has been shown to induce the activation of human aortic endothelial cells (HAECs). nih.gov This activation is characterized by changes in the expression of various cell adhesion molecules and chemokines, indicating a shift in the cellular phenotype. nih.gov
To understand the molecular pathways triggered by this compound interactions, researchers employ techniques to analyze gene and protein expression.
Gene expression profiling, often performed using quantitative polymerase chain reaction (qPCR), can reveal changes in the transcription of specific genes following integrin engagement. nih.goveur.nl For example, the adhesion of HAECs to an alpha2beta1 integrin-specific ligand stimulated the mRNA expression of E-selectin-1, VCAM-1, and ICAM-1. nih.gov Such analyses are also used to correlate integrin expression levels with disease prognosis. nih.goveur.nl
Protein analysis methods like Western blotting and flow cytometry are used to detect and quantify specific proteins. Western blotting can confirm the presence of integrin subunits and other signaling proteins in cell lysates. Flow cytometry is a powerful tool for analyzing the expression of cell surface receptors, such as integrins, on a large population of cells.
Advanced Imaging Techniques for Research
Advanced imaging techniques are indispensable for visualizing the cellular and subcellular localization of alpha2beta1 integrin and its ligands.
Immunofluorescence, coupled with confocal microscopy, allows for the precise localization of proteins within cells. This technique involves using fluorescently labeled antibodies that specifically bind to the target protein, in this case, the alpha2 or beta1 integrin subunits.
Studies have used this approach to show that alpha2beta1 integrin is expressed on a wide variety of cells, including fibroblasts, endothelial cells, and epithelial cells. nih.gov Confocal microscopy has been instrumental in demonstrating that alpha2beta1 integrins are enriched at mature keratinocyte cell-cell adhesions, where they play a role in stabilizing these junctions. nih.gov High-resolution imaging can even reveal the co-localization of integrins with other cellular structures, providing insights into their functional interactions. nih.gov
Preclinical In Vivo Imaging Systems for Integrin Phenotyping
Preclinical in vivo imaging systems are pivotal in the non-invasive characterization and phenotyping of alpha2beta1 integrin expression and activity within a living organism. These technologies allow for the longitudinal study of integrin-targeted therapies and provide valuable insights into the role of alpha2beta1 in various pathological processes, particularly in oncology. Positron Emission Tomography (PET) has emerged as a highly sensitive and quantitative imaging modality for this purpose.
One notable application is in the imaging of non-small cell lung cancer (NSCLC), where alpha2beta1 integrin has been identified as a biomarker for aggressive malignancy. nih.gov A PET tracer, ⁶⁸Ga-DOTA-A2B1, has been developed to specifically target alpha2beta1 integrin. In preclinical xenograft models of NSCLC, this tracer demonstrated clear accumulation in tumor lesions. nih.gov The uptake of ⁶⁸Ga-DOTA-A2B1 in subcutaneous, orthotopic, and osseous tumors was significant, allowing for clear visualization of the tumors against the background tissue. nih.gov For instance, in an osseous tumor model, treatment with doxorubicin (B1662922) led to a notable increase in tracer uptake, which correlated with elevated integrin alpha2beta1 expression as confirmed by Western blot and ex vivo staining. nih.gov This highlights the potential of PET imaging not only for diagnosis but also for monitoring treatment responses. nih.gov
Similarly, in preclinical models of glioblastoma, a highly aggressive brain tumor, a ⁶⁸Ga-labeled integrin α2β1-targeted PET tracer, ⁶⁸Ga-NOTA-PEG4-cyclo(GDGEAyK) (referred to as ⁶⁸Ga-A2B1), has been evaluated. nih.gov Studies in subcutaneous U87MG glioblastoma tumor-bearing mice showed specific uptake of the tracer in the tumors, which could be blocked by a competing ligand, confirming the receptor-targeting specificity of the tracer. nih.gov The use of focused ultrasound (FUS) has also been explored as a method to enhance the delivery and retention of these peptide-based tracers in brain tumors, overcoming challenges related to their rapid renal clearance and stability in circulation. nih.gov
These preclinical imaging studies underscore the value of integrin phenotyping in identifying aggressive tumor phenotypes and in the development of targeted therapeutic strategies. nih.govnih.gov
| Imaging Agent | Cancer Model | Tumor Uptake (%ID/g) | Tumor-to-Normal Tissue Ratio (T/N) | Key Finding |
| ⁶⁸Ga-DOTA-A2B1 | Non-Small Cell Lung Cancer (Subcutaneous) | 2.51 ± 0.56 | 2.82 | Clear visualization of tumor lesions. |
| ⁶⁸Ga-DOTA-A2B1 | Non-Small Cell Lung Cancer (Orthotopic) | 3.40 ± 0.42 | 1.52 | Tracer accumulation in orthotopic tumors. |
| ⁶⁸Ga-DOTA-A2B1 | Non-Small Cell Lung Cancer (Osseous) | 1.58 ± 0.108 | 2.31 | Increased uptake post-doxorubicin treatment, correlating with increased α2β1 expression. |
| ⁶⁸Ga-A2B1 | Glioblastoma (Subcutaneous U87MG) | 1.57 ± 0.13 | Not Reported | Specific tumor uptake, blockable by a competitor. |
Biochemical and Biophysical Characterization Methods
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the kinetics and affinity of molecular interactions in real-time. researchgate.netmpg.de In the context of alpha2beta1 integrin research, SPR is employed to quantify the binding of ligand peptides to the purified integrin receptor or its ligand-binding domains. The principle of SPR relies on the immobilization of one molecule (the ligand, in this case, the integrin or its A-domain) onto a sensor chip with a thin metal film. researchgate.netnih.gov An analyte (the ligand peptide) is then flowed over the surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.govnih.gov This change is proportional to the mass bound to the surface, allowing for the direct monitoring of the association and dissociation phases of the interaction. nih.gov
From the resulting sensorgram, which plots the SPR response against time, key kinetic parameters can be determined. These include the association rate constant (kₐ), which describes the rate at which the complex is formed, and the dissociation rate constant (kₑ), which describes the rate at which the complex decays. nih.gov The equilibrium dissociation constant (Kₑ), a measure of the binding affinity, can then be calculated from the ratio of these rate constants (kₑ/kₐ). nih.gov
SPR has been instrumental in characterizing the binding of the recombinant A-domain of alpha2beta1 (α2A) to type I collagen. Studies have shown that α2A exhibits a single detectable class of binding sites in type I collagen. nih.gov This is in contrast to the alpha1 A-domain, which shows at least two affinity classes of binding sites. nih.gov The ability of SPR to provide quantitative data on binding affinity helps in understanding the specificity and strength of the interaction between alpha2beta1 integrin and its ligands.
| Ligand | Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (M) | Reference |
| Recombinant α2 A-domain | Type I Collagen | Not Reported | Not Reported | ~10 x 10⁻⁶ | nih.gov |
Atomic Force Microscopy (AFM) and Single Molecule Force Spectroscopy
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be operated in force spectroscopy mode to measure the forces of interaction between a probe and a sample at the piconewton scale. researchgate.net In the study of alpha2beta1 integrin, Single-Molecule Force Spectroscopy (SMFS), a specialized AFM technique, has been used to directly measure the binding forces and kinetics of single integrin-ligand bonds. researchgate.net This method typically involves attaching a single cell expressing the integrin of interest to an AFM cantilever and bringing it into contact with a substrate coated with the ligand, such as collagen type I.
By controlling the contact time and force, it is possible to facilitate the formation of a single bond between an integrin on the cell and a ligand molecule on the substrate. As the cantilever is retracted, the force required to rupture this bond is measured, providing a direct assessment of the bond strength. By varying the pulling speed (loading rate), a dynamic force spectrum can be generated, from which kinetic parameters like the dissociation rate constant (k_off) and the width of the energy barrier of the interaction can be extracted.
Studies using SMFS on Chinese hamster ovary (CHO)-A2 cells expressing alpha2beta1 integrin have characterized the early events of cell adhesion to a collagen type I matrix. researchgate.net These experiments have revealed that the initial adhesion is mediated by single integrin-collagen bonds. researchgate.net The rupture force of these single bonds has been measured, and the dissociation rate for the alpha2beta1 integrin–collagen type I bond has been determined. researchgate.net These findings indicate that the alpha2beta1-collagen bond is relatively dynamic, which is thought to be important for allowing cells to rapidly remodel their interactions with the extracellular matrix. researchgate.net
| Interaction | Cell Type | Measurement Technique | Rupture Force (pN) | Dissociation Rate (k_off) (s⁻¹) | Key Finding |
| α2β1 integrin - Collagen Type I | CHO-A2 | Single-Cell Force Spectroscopy | Varies with loading rate | 1.3 ± 1.3 | Characterization of single-molecule adhesion events. |
| α2β1 integrin - Collagen Type I | CHO-A2 | Dynamic Force Spectroscopy | Dependent on loading rate | Not explicitly stated, but used to calculate bond parameters | The bond is dynamic, allowing for rapid remodeling of cell-matrix interactions. |
Flow Cytometry for Receptor Expression and Ligand Binding
Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In alpha2beta1 integrin research, it is a fundamental tool for quantifying receptor expression on the cell surface and for assessing the binding of fluorescently labeled ligands or antibodies. This method allows for the analysis of a large population of cells in a short amount of time, providing statistically robust data.
To determine the expression level of alpha2beta1 integrin, cells are incubated with a primary antibody specific for either the alpha2 or beta1 subunit, followed by a secondary antibody conjugated to a fluorophore. The fluorescence intensity of individual cells is then measured by the flow cytometer, which is proportional to the number of integrin receptors on the cell surface. This approach has been used to confirm the expression of alpha2beta1 integrin in various cell lines, such as human glioblastoma (U87MG) cells and pancreatic cancer cells, which is a prerequisite for subsequent functional studies. nih.gov
For ligand binding assays, a fluorescently labeled ligand, such as fluorescein (B123965) isothiocyanate (FITC)-labeled soluble type I collagen, is incubated with the cells. The amount of bound ligand is then quantified by measuring the fluorescence of the cells. This method can be used to assess the activation state of the integrin, as activated integrins exhibit a higher affinity for their ligands. For example, agonist-induced activation of alpha2beta1 on platelets has been demonstrated by an increase in the binding of FITC-collagen.
| Cell Type | Target | Methodology | Purpose | Reference |
| Human Glioblastoma (U87MG) | α2β1 Integrin | Antibody Staining & Flow Cytometry | Validate integrin expression level. | nih.gov |
| Pancreatic Cancer Cells (CFPAC, BxPC-3, etc.) | α2β1 and α1β1 Integrins | Antibody Staining & Flow Cytometry | Determine integrin expression profiles. | |
| Platelets | α2β1 Integrin | FITC-Collagen Binding Assay | Assess agonist-induced integrin activation. | |
| Fibronectin-null Mouse Embryo Cells | Various Integrin Subunits (α1, α2, α4, α5, αv, β1, β3) | Antibody Staining & Flow Cytometry | Characterize cell surface integrin expression. |
Computational and Molecular Modeling Approaches
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of alpha2beta1 integrin research, MD simulations provide atomic-level insights into the structure, dynamics, and ligand-binding mechanisms of the integrin that are often inaccessible to experimental techniques alone. By simulating the interactions between the integrin and its ligand peptides, researchers can explore conformational changes, predict binding affinities, and identify key residues involved in the interaction.
MD simulations begin with an initial set of coordinates for the atoms in the system, often derived from X-ray crystallography or homology modeling. The forces between the atoms are then calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a series of small time steps. These simulations can reveal how the integrin changes its conformation upon ligand binding, for example, transitioning between open (high-affinity) and closed (low-affinity) states.
A key application of MD simulations in this field is the calculation of binding free energy (ΔG), which is a measure of the affinity of a ligand for its receptor. researchgate.net Various computational techniques, such as thermodynamic integration and free energy perturbation, can be used to estimate ΔG from MD simulation trajectories. researchgate.net These calculations can help in the rational design of novel alpha2beta1 integrin ligand peptides with improved binding properties. Furthermore, MD simulations can be used to identify the specific amino acid residues on both the integrin and the ligand that contribute most significantly to the binding energy, providing a detailed map of the interaction interface. For instance, simulations of the integrin α2-I domain have highlighted the crucial role of residues around the Metal-Ion-Dependent Adhesion Site (MIDAS) in ligand binding.
| System | Simulation Type | Calculated Parameter | Key Insight |
| Integrin α2-I domain with collagen-like peptide | Free energy calculation | Contribution of individual residues to binding free energy | Residues around the MIDAS contribute most significantly to the binding. |
| Protein-ligand complexes | Dissociation Parallel Cascade Selection MD and Markov state model | Standard binding free energy (ΔG°) | Provides a method to calculate binding affinity in agreement with experimental values. |
| Integrin αVβ3 | Free and steered MD simulations | Conformational changes | Investigation of the mechanisms of inside-out and outside-in signaling. |
Ligand-Receptor Docking Studies
Ligand-receptor docking is a computational technique pivotal in the study of alpha2beta1 integrin ligand peptides. This method predicts the preferred orientation and binding affinity of a peptide (ligand) when it interacts with its receptor, the alpha2beta1 integrin. The primary goal is to elucidate the molecular interactions that govern the recognition and binding process, providing insights that guide the design of novel peptides with enhanced specificity and affinity.
Computational docking studies are fundamental for screening large libraries of potential peptide ligands, identifying novel binding motifs, and understanding the structural basis of integrin-ligand interactions. nih.gov The process typically involves using the three-dimensional structure of the integrin's binding domain, often the Inserted (I) domain of the α2 subunit, which contains the primary binding site for collagen and other ligands. nih.govnih.gov This I-domain contains a conserved metal ion-dependent adhesion site (MIDAS), which is critical for ligand coordination. nih.govnih.gov
The general workflow for these studies includes obtaining the crystal structure of the integrin receptor, often from the Protein Data Bank (PDB), generating 3D models of the peptide ligands, and then using specialized docking software to simulate the binding process. unibo.itfrontiersin.org These initial predictions are frequently refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability and dynamics of the peptide-receptor complex over time. nih.gov
Detailed Research Findings
Docking studies have been instrumental in characterizing the binding of known alpha2beta1 integrin ligands and in discovering new ones. A significant focus has been on peptides derived from collagen, the primary natural ligand for this integrin.
Collagen-Mimetic Peptides: The collagen motif Gly-Phe-Hyp-Gly-Glu-Arg (GFOGER) is a well-established high-affinity binding sequence for the alpha2beta1 I-domain. nih.govnih.gov Docking simulations, corroborated by X-ray crystallography, have provided a detailed picture of this interaction. The key finding is that the glutamate (B1630785) (Glu) residue of the peptide directly coordinates with the divalent cation (typically Mg2+) in the MIDAS of the I-domain. nih.gov This interaction is crucial for the stability of the complex. The surrounding loops of the I-domain create a complementary surface that engages the collagen peptide, leading to conformational changes that are thought to initiate signal transduction across the cell membrane. nih.gov Similarly, the Asp-Gly-Glu-Ala (DGEA) sequence from type I collagen has been identified as an antagonist that interacts with the α2β1 receptor. biocat.com
Screening and Discovery of Novel Peptides: Beyond studying known motifs, docking is a powerful tool for virtual screening of peptide libraries to identify new inhibitors. In one such study, a library of 8,000 heptapeptides was computationally screened to find candidates that could mimic the binding motif of alpha2beta1. nih.gov This process, followed by MD simulations for refinement, identified the peptide LWWNSYY as a potent inhibitor of the integrin-collagen interaction. nih.gov This demonstrates the utility of docking in moving beyond natural sequences to discover novel peptide ligands. nih.gov
Binding Site Characterization: Docking studies consistently highlight the critical role of the MIDAS and the surrounding residues in the α2 I-domain. The binding site can be envisioned as a series of subpockets that accommodate the side chains of the peptide ligand. mdpi.com For instance, in the binding of various peptidomimetics to other integrins like α4β1, analyses reveal that interactions are not limited to the MIDAS but also involve residues from both the α and β subunits, creating a complex interaction surface. mdpi.com While specific to α4β1, this principle of a partitioned binding pocket is a general feature that docking studies help to map.
The insights from ligand-receptor docking are crucial for the structure-based design of new alpha2beta1 integrin ligand peptides. By understanding the key amino acid interactions and the required conformation for binding, researchers can rationally design peptides with improved therapeutic or diagnostic potential.
Interactive Data Table: Alpha2beta1 Ligand Peptide Docking Studies
| Peptide Sequence | Target Domain | Key Interacting Residues/Features | Computational Method | Key Finding | Reference |
| GFOGER | alpha2 I-domain | Glutamate (E) from peptide coordinates with Mg2+ in MIDAS. | X-ray Crystallography, Docking | Revealed structural basis for collagen recognition and the critical role of the MIDAS. | nih.govnih.gov |
| DGEA | alpha2beta1 Receptor | Interacts with the receptor's binding site. | Not Specified | Identified as a potential antagonist of collagen receptors. | biocat.com |
| LWWNSYY | Collagen (to block integrin binding) | Docked onto collagen molecule to assess affinity. | Molecular Docking, MD Simulations | Identified as a significant inhibitor of the integrin-collagen interaction from a large peptide library. | nih.gov |
Q & A
Q. Methodological Guidance
- Transwell assays : Use collagen-coated membranes with/without peptide pre-treatment to quantify directional migration.
- Live-cell imaging : Track real-time motility in peptide-treated cells expressing fluorescent integrin reporters.
- Pharmacological inhibitors : Combine the peptide with RhoA/ROCK inhibitors to dissect mechanotransduction pathways .
How to mitigate batch-to-batch variability in synthetic peptide preparations?
Q. Methodological Guidance
- Quality control : Request HPLC (>95% purity) and mass spectrometry (MS) data from suppliers.
- Peptide content analysis : Normalize batches using quantitative amino acid analysis (AAA) to adjust for salt or solvent contaminants.
- Functional validation : Perform dose-response curves for each batch in a standardized adhesion assay .
What strategies are effective for mechanistic studies of α2β1 integrin signaling using this peptide?
Q. Advanced Research Focus
- Mutagenesis models : Express α2β1 integrin mutants (e.g., D154A in the metal ion-dependent adhesion site) to assess peptide binding dependency.
- Biosensors : Use FRET-based reporters (e.g., Kindlin-2 biosensors) to visualize conformational changes during peptide binding .
How to statistically analyze α2β1 integrin signaling data with high biological variability?
Q. Methodological Guidance
- Nested ANOVA : Account for technical vs. biological replicates in multi-well plate assays.
- Normalization : Express adhesion/migration data as a percentage of collagen-only controls.
- Power analysis : Pre-determine sample sizes using pilot data to ensure detectable effect sizes (e.g., ≥20% inhibition) .
What protocols are recommended for studying the peptide’s role in stem cell differentiation?
Q. Advanced Research Focus
- 3D hydrogels : Encapsulate mesenchymal stem cells (MSCs) in peptide-functionalized hydrogels to mimic collagen-rich niches.
- Osteogenic differentiation : Supplement media with BMP-2 and quantify alkaline phosphatase (ALP) activity or Runx2 expression in peptide-treated MSCs .
What considerations are critical for translational studies using α2β1 Integrin Ligand Peptide in vivo?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
